molecular formula C11H15BrO3 B13572544 (1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol

(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol

Cat. No.: B13572544
M. Wt: 275.14 g/mol
InChI Key: CLMNIOTXJDBKRX-QMMMGPOBSA-N
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Description

(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols This compound is characterized by the presence of a bromine atom, an ethoxymethoxy group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol can be achieved through several methods. One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the alkoxymercuration-demercuration of alkenes, where an alkene is treated with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by treatment with sodium borohydride (NaBH_4) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Williamson ether synthesis or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Potential use in studying the effects of brominated phenyl ethanols on biological systems.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Used in the production of dyes, perfumes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of (1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol involves its interaction with molecular targets and pathways in biological systems. The bromine atom and ethoxymethoxy group may play a role in its binding affinity and specificity towards certain enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is unique due to the presence of the ethoxymethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other phenyl ethanols and brominated compounds .

Properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethanol

InChI

InChI=1S/C11H15BrO3/c1-3-14-7-15-11-6-9(12)4-5-10(11)8(2)13/h4-6,8,13H,3,7H2,1-2H3/t8-/m0/s1

InChI Key

CLMNIOTXJDBKRX-QMMMGPOBSA-N

Isomeric SMILES

CCOCOC1=C(C=CC(=C1)Br)[C@H](C)O

Canonical SMILES

CCOCOC1=C(C=CC(=C1)Br)C(C)O

Origin of Product

United States

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